1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one
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Overview
Description
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure features a pyrimidine ring substituted with an ethylamino group and a piperazine ring, which is further connected to a butanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Pyrimidine Core:
- Starting with 2-chloro-4,6-dimethylpyrimidine, the compound is reacted with ethylamine under reflux conditions to introduce the ethylamino group at the 4-position of the pyrimidine ring.
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Piperazine Ring Formation:
- The intermediate is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.
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Attachment of the Butanone Moiety:
- Finally, the piperazine derivative is reacted with 1-bromobutane under nucleophilic substitution conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated reagents can introduce new substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The ethylamino and piperazine groups are known to enhance binding affinity to certain biological targets, potentially modulating their activity. The exact pathways and targets would depend on the specific application and further research.
Comparison with Similar Compounds
- 1-(4-(4-(Methylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one
- 1-(4-(4-(Dimethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one
Comparison:
- Binding Affinity: The presence of different substituents on the pyrimidine ring can significantly affect the binding affinity and selectivity towards biological targets.
- Chemical Stability: Variations in the substituents can also influence the chemical stability and reactivity of the compounds.
- Therapeutic Potential: Each compound may exhibit unique pharmacological profiles, making them suitable for different therapeutic applications.
1-(4-(4-(Ethylamino)-6-methylpyrimidin-2-yl)piperazin-1-yl)butan-1-one stands out due to its specific substitution pattern, which may offer a unique combination of properties beneficial for certain applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
1-[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-4-6-14(21)19-7-9-20(10-8-19)15-17-12(3)11-13(18-15)16-5-2/h11H,4-10H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPSDJZRCYPASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)NCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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